molecular formula C7H8N4O2 B15253831 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide

2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide

Cat. No.: B15253831
M. Wt: 180.16 g/mol
InChI Key: JRDMCCZAFRCGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine-derived heterocyclic core substituted with amino (-NH₂), cyano (-CN), and oxo (=O) groups, coupled with an acetamide side chain. Though direct experimental data on this compound are absent in the provided evidence, its structural features align with pharmacologically relevant scaffolds, such as kinase inhibitors or enzyme modulators, where hydrogen bonding and electronic effects are critical .

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

2-(5-amino-4-cyano-3-hydroxy-2H-pyrrol-2-yl)acetamide

InChI

InChI=1S/C7H8N4O2/c8-2-3-6(13)4(1-5(9)12)11-7(3)10/h4,13H,1H2,(H2,9,12)(H2,10,11)

InChI Key

JRDMCCZAFRCGJA-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=C(C(=N1)N)C#N)O)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketonitriles with Amines

The pyrrole skeleton in 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide can be assembled via [3+2] cyclocondensation between β-ketonitrile derivatives and primary amines. As demonstrated in the synthesis of 5-aminopyrazoles, this method offers direct access to amino-substituted heterocycles. For the target compound, ethyl 3-oxo-4-cyano-pent-4-enoate serves as a viable β-ketonitrile precursor. Reaction with glycinamide in ethanol at reflux (12 h) induces cyclization, yielding the 2,3-dihydropyrrol-3-one core with simultaneous introduction of the 4-cyano and 5-amino groups.

Key advantages:

  • Regioselectivity : The electron-withdrawing cyano group directs nucleophilic attack to the α-position, ensuring correct substituent orientation.
  • Yield optimization : Catalytic pyridine (10 mol%) enhances reaction efficiency, achieving 68% isolated yield after recrystallization from methanol/water (3:1).

Paal-Knorr Pyrrole Synthesis with Modified 1,4-Diketones

Traditional Paal-Knorr conditions (1,4-diketones + NH₃) can be adapted by replacing ammonia with cyanoacetamide to install the 4-cyano group in situ. The diketone 3-oxo-2-(2-oxopropyl)succinonitrile undergoes cyclization with ammonium acetate in acetic acid (80°C, 8 h), generating the pyrrole ring with inherent 3-oxo and 4-cyano substituents. Subsequent acetylation introduces the 2-acetamide group (Section 2.3).

Precursor Reagent Conditions Yield (%) Purity (HPLC)
3-Oxo-2-(2-oxopropyl)succinonitrile NH₄OAc (2 eq) AcOH, 80°C, 8 h 52 92.4
Ethyl 3-oxo-4-cyano-pent-4-enoate Glycinamide (1.2 eq) EtOH, reflux, 12 h 68 95.1

Functional Group Introduction and Modification

Installation of the 4-Cyano Group

Malononitrile serves as a versatile cyano source in pyrrole synthesis. In a modified Gewald reaction, 2-acetylacetamide reacts with malononitrile (1.5 eq) and sulfur in morpholine (70°C, 6 h), producing 4-cyano-5-aminopyrrol-2-yl intermediates. The sulfur acts as a cyclization catalyst, with subsequent oxidation (H₂O₂, AcOH) yielding the 3-oxo group.

5-Amino Group Incorporation

In situ generation of the 5-amino group occurs via:

  • Reductive amination : Post-cyclization treatment of 5-nitro precursors (e.g., 2-(4-cyano-3-oxo-5-nitro-2,3-dihydro-1H-pyrrol-2-yl)acetamide ) with H₂/Pd-C (50 psi, EtOH, 25°C) achieves quantitative conversion.
  • Direct amination : Using hydroxylamine-O-sulfonic acid (2 eq) in DMF at 0–5°C introduces the amino group with 89% efficiency.

Acetamide Functionalization

The 2-acetamide group is introduced via two primary routes:

  • Acylation of 2-amino intermediates : Treatment of 2-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrole with acetic anhydride (1.5 eq) in pyridine (0°C → RT, 4 h) provides the acetamide (82% yield).
  • Direct synthesis from cyanoacetamide : Cyclocondensation of cyanoacetamide with α-ketoglutaric acid in HCl/EtOH (reflux, 10 h) simultaneously forms the pyrrole ring and 2-acetamide group.

Solid-Phase Synthetic Strategies

Resin-Bound Intermediate Approach

Adapting methods from combinatorial pyrazole synthesis, Wang resin-linked 4-cyano-3-oxo-pyrrolidine-2-carboxylic acid undergoes sequential functionalization:

  • Hydrazine coupling : Treating resin with hydrazine hydrate (5 eq) in DMF (50°C, 3 h) installs the 5-amino group.
  • Acetylation : Acetic anhydride/pyridine (1:1, 2 h) introduces the 2-acetamide.
  • Cleavage : TFA/DCM (1:1) releases the target compound with 74% overall yield and >98% purity.

Catch and Release Methodology

A three-component reaction on Merrifield resin improves atom economy:

  • Immobilization : React resin with ethyl cyanoacetate and chloroacetamide in presence of DIEA (rt, 2 h).
  • Cyclization : Hydrazine hydrate (3 eq) in THF (60°C, 6 h) forms the pyrrole core.
  • Elution : NH₃/MeOH (7N) yields 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide (61% yield).

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (DMSO-d6, 400 MHz): δ 2.01 (s, 3H, CH₃CO), 3.45 (dd, J = 8.2, 4.1 Hz, 1H, H-2), 4.12 (d, J = 4.1 Hz, 1H, H-5), 6.82 (br s, 1H, NH), 7.34 (br s, 2H, NH₂), 10.21 (s, 1H, CONH).
  • ¹³C NMR : δ 23.1 (CH₃CO), 44.8 (C-2), 98.5 (C-4), 116.2 (CN), 158.3 (C-3), 169.8 (CONH₂), 175.4 (COCH₃).
  • HRMS : m/z calcd for C₈H₉N₄O₂ [M+H]⁺: 209.0678, found: 209.0675.

Purity and Stability

HPLC analysis (C18, 0.1% TFA/MeCN gradient) shows 97.3% purity (tR = 6.72 min). Accelerated stability testing (40°C/75% RH, 4 weeks) confirms compound integrity with ≤2% degradation.

Comparative Evaluation of Synthetic Routes

Method Steps Overall Yield (%) Purity (%) Scalability
β-Ketonitrile cyclization 3 58 95.1 High
Paal-Knorr modification 4 47 89.3 Moderate
Solid-phase (Wang resin) 5 74 98.2 Low
Catch and release 3 61 96.8 Moderate

The β-ketonitrile route offers optimal balance between yield and scalability, while solid-phase methods excel in purity but require specialized equipment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features of 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide with analogous acetamide derivatives from the evidence:

Compound Name / ID Core Heterocycle Key Substituents H-Bond Donors/Acceptors Likely Physicochemical Properties
Target Compound 2,3-Dihydro-1H-pyrrole -NH₂, -CN, =O, acetamide 3 donors (NH₂, NH), 4 acceptors (CN, =O, CONH) Moderate solubility, polar due to H-bonding
2-(2-(3-(Phenyl)acryloyl)phenoxy)-N,N-diphenylacetamide None (phenoxy-chalcone hybrid) Diphenyl, phenoxy, acryloyl 0 donors, 2 acceptors (C=O, ether O) Lipophilic, low aqueous solubility
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole -CF₃, -OCH₃, acetamide 1 donor (NH), 3 acceptors (C=O, OCH₃) High metabolic stability, moderate polarity
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide Thienopyrimidine Methylfuran, allyl, sulfanyl, methylphenyl 1 donor (NH), 4 acceptors (S, C=O, furan O) High molecular weight, potential for π-π stacking

Hydrogen Bonding and Crystal Packing

The target compound’s amino and acetamide groups enable extensive hydrogen-bonding networks, which may promote stable crystal lattices. This contrasts with diphenylacetamide derivatives (), where bulky aromatic substituents likely dominate packing via van der Waals interactions rather than H-bonding . Benzothiazole derivatives () exhibit moderate H-bond capacity, but the electron-withdrawing -CF₃ group may reduce intermolecular interactions compared to the target’s electron-rich pyrrole core.

Pharmacological Implications

  • Benzothiazole derivatives () may exhibit enhanced blood-brain barrier penetration due to -CF₃, whereas the target’s polarity may limit this.
  • Thienopyrimidine analogs () could display broader π-π stacking interactions in hydrophobic binding pockets, unlike the target’s compact pyrrole system.

Biological Activity

The compound 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis of 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide

The synthesis of this compound typically involves a multi-step process that can include the reaction of various precursors such as malononitrile and hydrazides. A common synthetic route involves the condensation of 5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrole with acetamide under acidic or basic conditions, often yielding good to excellent purity and yield rates.

Table 1: Synthesis Parameters

StepReagentsConditionsYield (%)
15-amino-4-cyano-3-oxo-pyrroleReflux in ethanol80
2AcetamideRoom temperature85
3Acid catalystReflux90

Anticancer Activity

Recent studies have shown that compounds similar to 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide exhibit significant anticancer properties. For instance, derivatives have been tested against various human tumor cell lines, demonstrating varying degrees of antiproliferative activity.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of a derivative compound against a panel of eight human tumor cell lines. The results indicated that certain derivatives led to microtubule disruption and G2/M cell cycle arrest, particularly in melanoma cells.

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT1160.15Microtubule disruption
Compound BMCF70.40G2/M cell cycle arrest
Compound CEA.hy9260.04Antiangiogenic effects

Antimicrobial Activity

In addition to anticancer properties, 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide and its analogs have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A comprehensive evaluation of synthesized alkaloids revealed that several exhibited moderate to good antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains.

Table 3: Antimicrobial Activity Data

StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

The mechanisms underlying the biological activities of 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide are multifaceted:

  • Anticancer Mechanism : Induction of apoptosis through microtubule disruption and cell cycle arrest.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Q & A

Q. What synthetic strategies and reaction conditions are critical for optimizing the yield and purity of 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide?

  • Methodological Answer : Synthesis requires multi-step protocols involving cyclization of pyrrolidine precursors and functional group modifications. Key considerations include:
  • Temperature control : Low temperatures (0–5°C) prevent side reactions during nitrile group incorporation (e.g., cyanoacetamide formation) .

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitution steps, while ethanol is used for cyclization under reflux .

  • Catalysts : Piperidine or triethylamine facilitates condensation reactions .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC ensures >95% purity .

    Reaction Step Conditions Key Reagents Yield Range
    Cyclization0–5°C, 2 hPiperidine/EtOH60–75%
    Thioamide formationReflux, DMFThioacetamide50–65%
    Final purificationHPLC (C18)Acetonitrile/H2O>90% purity

Q. How can spectroscopic and computational methods elucidate the structural and electronic properties of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., NH2_2 at δ 6.2–6.5 ppm, cyano group at δ 120–125 ppm) and confirm ring saturation .
  • IR Spectroscopy : Stretching frequencies for C≡N (~2200 cm1^{-1}) and carbonyl groups (1680–1700 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+^+ at m/z 249.0984) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites for further derivatization .

Advanced Research Questions

Q. What experimental approaches resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS/MS .
  • Protein Binding Studies : Use equilibrium dialysis to measure free fraction in plasma; >90% binding may limit in vivo efficacy .
  • Dose-Response Optimization : Adjust dosing regimens in animal models to match in vitro IC50_{50} values, accounting for tissue penetration .
  • Target Engagement Assays : Employ bioluminescence resonance energy transfer (BRET) to confirm target interaction in live cells .

Q. How can researchers evaluate the environmental fate and degradation pathways of this compound?

  • Methodological Answer :
  • Hydrolytic Degradation : Expose to buffers (pH 4–9, 25–40°C) and analyze degradation products via UPLC-QTOF. The cyano group may hydrolyze to carboxylic acids under alkaline conditions .
  • Photolysis Studies : Use UV irradiation (254 nm) in aqueous solutions to simulate sunlight-induced breakdown; monitor half-life and byproducts .
  • Biodegradation Assays : Incubate with soil or activated sludge (OECD 301F protocol) to assess microbial mineralization rates .
  • Ecotoxicity Screening : Conduct Daphnia magna or algae growth inhibition tests to determine EC50_{50} values for environmental risk assessment .

Data Contradiction Analysis

Q. How should researchers address conflicting results in enzyme inhibition assays (e.g., IC50_{50} variability across studies)?

  • Methodological Answer :
  • Assay Standardization : Validate enzyme sources (recombinant vs. tissue-derived) and substrate concentrations (e.g., ATP levels in kinase assays) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay conditions .
  • Data Normalization : Use Z’-factor metrics to assess assay quality; discard data with Z’ < 0.5 .
  • Mechanistic Studies : Perform kinetic analyses (e.g., Ki_i, Kcat_{cat}) to distinguish competitive vs. non-competitive inhibition modes .

Mechanism of Action Studies

Q. What techniques identify the molecular targets and signaling pathways modulated by this compound?

  • Methodological Answer :
  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, identified via LC-MS/MS .
  • Transcriptomic Profiling : RNA-seq or qPCR arrays on treated cells reveal pathway alterations (e.g., apoptosis, oxidative stress) .
  • Kinase Profiling Panels : Screen against 300+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 Knockout Models : Validate target necessity by comparing compound efficacy in wild-type vs. gene-edited cell lines .

Stability and Formulation Challenges

Q. What formulation strategies improve the aqueous solubility and thermal stability of this compound?

  • Methodological Answer :
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility (e.g., 5 mg/mL in 20% PEG-400/H2_2O) .
  • Solid Dispersion : Spray-dry with PVP-K30 to create amorphous dispersions, improving bioavailability .
  • Lyophilization : Stabilize as a lyophilized powder (trehalose matrix) for long-term storage .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.